![molecular formula C13H11NO4 B1347695 2-[(5-Methyl-2-furoyl)amino]benzoic acid CAS No. 423729-45-7](/img/structure/B1347695.png)

2-[(5-Methyl-2-furoyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

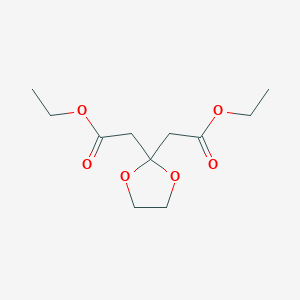

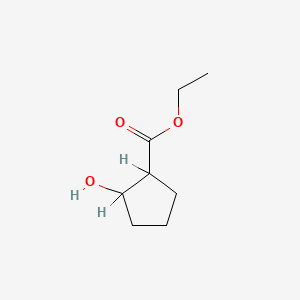

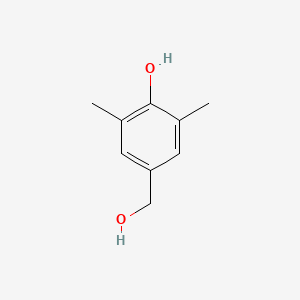

2-[(5-Methyl-2-furoyl)amino]benzoic acid, also known as MFA-BA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of benzoic acid and has a furoyl group attached to it. This compound has been studied extensively for its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

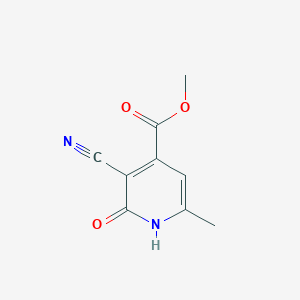

Organic Synthesis and Electrophilic Substitution Reactions : Research by El’chaninov et al. (2014) detailed the synthesis of organic compounds through condensation and electrophilic substitution reactions, showcasing the versatility of furoyl and benzoic acid derivatives in organic chemistry. This includes the synthesis of compounds like 2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine, highlighting the electrophile's exclusive entry into the furan ring's position, which is crucial for developing novel organic materials and intermediates (El’chaninov et al., 2014).

Chemical Stability and Reactivity Studies : The study by Um et al. (2007) on the aminolyses of 2,4-dinitrophenyl 2-furoate and benzoate contributes to understanding the chemical reactivity and stability of furoyl-containing compounds. This research provides insights into how the acidity and electronic structure of furoyl and benzoic acid derivatives influence their reactivity, which is fundamental for designing drugs and materials with specific chemical properties (Um et al., 2007).

Biological Activity

Antimicrobial and Antifilarial Agents : The work by Himaja et al. (2003) on synthesizing new 4-[2'-(6'-nitro)benzimidazolyl]benzoyl amino acids and peptides shows potent anthelmintic activity along with moderate antimicrobial activity. Such studies underscore the potential of furoyl and benzoic acid derivatives in developing new therapeutic agents (Himaja et al., 2003).

Antineoplastic Activities : Research on certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives by Ram et al. (1992) revealed a new class of potential antineoplastic and antifilarial agents. This indicates the significance of these compounds in drug discovery and development for treating various cancers and parasitic infections (Ram et al., 1992).

Eigenschaften

IUPAC Name |

2-[(5-methylfuran-2-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-6-7-11(18-8)12(15)14-10-5-3-2-4-9(10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHIXBPRNNMOHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358099 |

Source

|

| Record name | 2-[(5-methylfuran-2-carbonyl)amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Methyl-2-furoyl)amino]benzoic acid | |

CAS RN |

423729-45-7 |

Source

|

| Record name | 2-[(5-methylfuran-2-carbonyl)amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Methylquinolin-8-yl)oxy]acetic acid](/img/structure/B1347619.png)

![4-Methylthieno[3,2-c]pyridine](/img/structure/B1347632.png)

![4'-Bromo-[1,1'-biphenyl]-4-amine](/img/structure/B1347636.png)